2-(2,3-Dimethylphenyl)propan-2-ol

Übersicht

Beschreibung

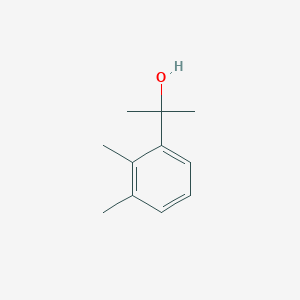

2-(2,3-Dimethylphenyl)propan-2-ol is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 3 positions, and a hydroxyl group attached to a propan-2-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Grignard Reaction: : One common method to synthesize 2-(2,3-Dimethylphenyl)propan-2-ol involves the Grignard reaction. This process typically starts with the reaction of 2,3-dimethylbenzyl chloride with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with acetone to yield the desired alcohol after hydrolysis.

Reaction Conditions

Solvent: Dry ether

Temperature: Room temperature

Reagents: Magnesium, acetone

-

Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of 2,3-dimethylbenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride.

Reaction Conditions

Catalyst: Aluminum chloride

Temperature: Low to moderate temperatures

Solvent: Dichloromethane or similar non-polar solvent

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized versions of the above methods, often using continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : 2-(2,3-Dimethylphenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : The compound can be reduced to form hydrocarbons, typically using hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride (SOCl₂).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid

Reduction: H₂ gas with Pd/C catalyst

Substitution: SOCl₂ for halogenation

Major Products

Oxidation: 2-(2,3-Dimethylphenyl)propan-2-one (ketone), 2-(2,3-Dimethylphenyl)propanoic acid (carboxylic acid)

Reduction: 2-(2,3-Dimethylphenyl)propane

Substitution: 2-(2,3-Dimethylphenyl)propyl chloride

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(2,3-Dimethylphenyl)propan-2-ol serves as an important intermediate in the synthesis of complex organic molecules. Its tertiary alcohol group allows for various chemical transformations, including:

- Oxidation: Converts to ketones or aldehydes using oxidizing agents like PCC.

- Reduction: Can be reduced to hydrocarbons using lithium aluminum hydride (LiAlH4).

- Substitution Reactions: The hydroxyl group can undergo nucleophilic substitution to form various derivatives.

Research has indicated potential biological activities associated with this compound:

- It has been studied for its interactions with biomolecules, which may lead to significant pharmacological effects.

- Investigations into its role as a ligand in enzyme studies have shown promise in understanding metabolic pathways and enzyme mechanisms.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- It may act as a precursor in the synthesis of novel pharmaceuticals.

- Studies have suggested that derivatives of this compound exhibit antioxidant properties, making it a candidate for further research in drug development.

Specialty Chemicals

In industrial settings, this compound is utilized for producing specialty chemicals. Its stable properties make it suitable for use as a solvent and reagent in various chemical processes.

Fragrance Industry

The compound's aromatic characteristics allow it to be used in the formulation of perfumes and fragrances. Its unique scent profile contributes to the development of new fragrance products that meet consumer demands.

Case Study 1: Synthesis of Antioxidant Derivatives

A study focused on synthesizing various derivatives of this compound demonstrated significant antioxidant activity. The derivatives were tested using the ABTS assay, revealing their potential as natural antioxidants in food preservation and health supplements .

Case Study 2: Enzyme Interaction Studies

Research has investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity, suggesting its relevance in drug design targeting metabolic disorders .

Wirkmechanismus

The mechanism by which 2-(2,3-Dimethylphenyl)propan-2-ol exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,4-Dimethylphenyl)propan-2-ol

- 2-(2,4-Dimethylphenyl)propan-2-ol

- 2-(2,5-Dimethylphenyl)propan-2-ol

Uniqueness

2-(2,3-Dimethylphenyl)propan-2-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical properties and biological activities compared to its analogs.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biologische Aktivität

2-(2,3-Dimethylphenyl)propan-2-ol, also known as a chiral amino alcohol, is characterized by its unique structure that includes a hydroxyl group and a dimethylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 168.25 g/mol. The compound features a propan-2-ol backbone with a 2,3-dimethylphenyl group that influences its biological interactions. The presence of both hydroxyl (-OH) and phenyl groups allows for various intermolecular interactions, including hydrogen bonding, which is essential for biological activity.

Research indicates that this compound may function as a ligand in receptor binding studies. Its structural characteristics enable it to modulate receptor activity, potentially influencing cellular responses. The compound's ability to interact with biological macromolecules suggests that it could play a role in various biochemical pathways.

Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary screenings suggest that derivatives of this compound demonstrate varying degrees of antibacterial activity.

Case Studies

- Antioxidant Studies : A study investigated the antioxidant activity of aryloxyaminopropanol derivatives, including compounds structurally related to this compound. The results indicated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Antimicrobial Efficacy : Another study focused on the synthesis of N-substituted derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide. The findings revealed that certain derivatives exhibited strong antibacterial effects against both gram-positive and gram-negative bacteria, highlighting the importance of the dimethylphenyl moiety in enhancing biological activity .

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-5-7-10(9(8)2)11(3,4)12/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAYPVCAAQCSGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.